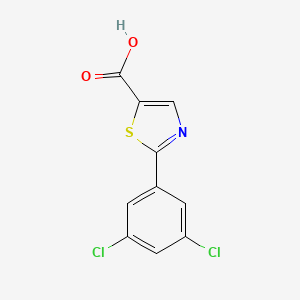

2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid

Beschreibung

2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a 3,5-dichlorophenyl group at the 2-position and a carboxylic acid moiety at the 5-position.

Eigenschaften

Molekularformel |

C10H5Cl2NO2S |

|---|---|

Molekulargewicht |

274.12 g/mol |

IUPAC-Name |

2-(3,5-dichlorophenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) |

InChI-Schlüssel |

VENRYCCUFLXUCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NC=C(S2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid

General Synthetic Route Overview

The synthesis of thiazole-5-carboxylic acids, including this compound, typically involves:

- Starting from dihalomethylthiazoles or related precursors.

- Conversion of dihalomethyl groups to thiazole aldehydes.

- Oxidation of thiazole aldehydes to the corresponding carboxylic acids.

This approach is supported by patent literature describing efficient processes for preparing thiazole carboxylic acids with high yields (>85%) using oxidation with a nitric acid and sulfuric acid mixture.

Specific Synthetic Steps

Formation of Dihalomethylthiazole Intermediate

The synthesis begins with the preparation of a dihalomethylthiazole intermediate, where the 3,5-dichlorophenyl group is attached to the thiazole ring. This intermediate is crucial for subsequent transformations.

Conversion to Thiazole Aldehyde

The dihalomethyl group is selectively converted to the corresponding aldehyde. This step can be performed in situ, and the aldehyde may be extracted using water-immiscible solvents such as chloroform or butanol to facilitate purification.

Oxidation to Carboxylic Acid

The thiazole aldehyde is oxidized to the carboxylic acid using a mixture of nitric acid and sulfuric acid. Optimal yields are obtained when sulfuric acid is present at about 0.1-3 moles per mole of nitric acid, with nitric acid used in 1-4 moles per mole of aldehyde. The reaction is generally carried out at temperatures ranging from 50°C to 120°C, preferably 65-90°C, for 3-5 hours to complete the oxidation.

The carboxylic acid product is isolated by adjusting the pH of the reaction mixture to approximately 1.5-2.5, where the acid’s solubility is minimal, causing it to precipitate for collection.

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related thiazole derivatives have been synthesized using similar methodologies involving:

- Electrophilic α-bromination of β-ethoxyacrylate or β-ethoxyacrylamide intermediates.

- Subsequent ring closure with thiourea to form 2-aminothiazole-5-carboxamides.

- Hydrolysis or oxidation steps to obtain carboxylic acid functionalities.

For example, a method developed for the synthesis of 2-aminothiazole-5-carboxamides (precursors to drugs like dasatinib) involves:

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Coupling of β-ethoxy acryloyl chloride with aniline derivative | Pyridine, THF, 0°C to RT | β-ethoxy acrylamide intermediate | 74% |

| α-Bromination with N-bromosuccinimide (NBS) | Dioxane-H2O mixture | Brominated intermediate | - |

| Thiazole ring formation with thiourea | Heating to 80°C | 2-aminothiazole-5-carboxamide | 95% |

This method avoids harsh reagents like n-BuLi and NaH and is amenable to scale-up.

Comparative Analysis of Preparation Methods

Research Outcomes and Observations

- The oxidation step using nitric acid and sulfuric acid is critical for high yield and purity of the carboxylic acid product. Sulfuric acid enhances the oxidation efficiency.

- Temperature control is essential to prevent decomposition of starting materials or products; 65-90°C is optimal for oxidation.

- The pH adjustment for precipitation of the carboxylic acid is compound-specific but generally falls between 1.5 and 2.5.

- Alternative synthetic strategies involving α-bromination and thiourea-mediated ring closure provide high yields and operational simplicity, suitable for scale-up and related compound synthesis.

- The use of Mannich reactions and other modifications applies more to related heterocyclic systems but informs potential functionalization routes.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Oxidation temperature | 65-90°C | Maximizes yield, minimizes decomposition |

| pH for acid precipitation | 1.5 - 2.5 | Ensures effective isolation of product |

| Oxidizing agent ratio (H2SO4:HNO3) | 0.1-3 moles H2SO4 per mole HNO3 | Enhances oxidation efficiency |

| Reaction time (oxidation) | 3-5 hours | Completes oxidation to acid |

| α-Bromination conditions | NBS in dioxane/water, RT | Selective bromination without side reactions |

| Ring closure temperature | Up to 80°C | Efficient thiazole formation |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted thiazole derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid has a wide range of scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for the development of antimicrobial, antifungal, and anticancer agents.

Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

Agriculture: Used in the development of fungicides and herbicides.

Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Oxazole Derivatives

Example Compounds :

- 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid (110)

- 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid (111)

Key Differences :

- Heterocycle: Oxazole (oxygen atom) vs. thiazole (sulfur atom).

- Substituents : The ethyl and trifluoroethyl groups in oxazole derivatives (110, 111) may improve metabolic stability compared to the carboxylic acid group in the thiazole analog.

- Activity : These oxazoles demonstrated potent transthyretin (TTR) amyloid fibril inhibition, suggesting that heterocycle choice (oxazole vs. thiazole) significantly impacts target selectivity .

Benzoxazole Derivatives

Example Compound :

- 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid (polymorphs)

Key Differences :

- Structure : The benzoxazole core incorporates a fused benzene ring, increasing molecular rigidity and planarity. This may enhance π-π stacking interactions but reduce solubility.

- Polymorphism: The patent highlights polymorphic forms, which could offer improved crystallinity and stability for pharmaceutical formulations compared to the non-fused thiazole analog .

Thiazole Ester Derivatives

Example Compounds :

- 2-Amino-4-(3,5-difluorophenyl)-thiazole-5-carboxylic acid ethyl ester

- 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester

Key Differences :

- Substituents : Fluorine and trifluoromethyl groups enhance electronegativity and metabolic resistance compared to chlorine.

- Ester vs. Acid : Ethyl ester derivatives (e.g., CAS 32955-21-8) likely exhibit better cell permeability as prodrugs, whereas the free carboxylic acid in the target compound offers direct ionization for target binding .

Benzimidazole Derivatives

Example Compound :

- 2-(3,5-Dichlorophenyl)-1H-benzimidazole-5-carboxylic acid

Key Differences :

- Structure: The benzimidazole core contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions. This bicyclic system may improve DNA intercalation or enzyme inhibition compared to monocyclic thiazoles.

- Acidity : The electron-withdrawing effect of the benzimidazole ring could alter the carboxylic acid’s pKa, affecting solubility and bioavailability .

Comparative Data Table

Research Implications

- Heterocycle Impact : Thiazole derivatives balance electronic effects and solubility, while oxazoles and benzoxazoles prioritize target-specific interactions.

- Substituent Effects : Halogen choice (Cl vs. F) and functional groups (COOH vs. esters) dictate bioavailability and metabolic pathways.

- Commercial Viability : The discontinuation of this compound suggests challenges in synthesis or stability, prompting exploration of analogs like benzimidazoles or esters .

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid?

A common approach involves refluxing a mixture of substituted thiazole precursors (e.g., 2-aminothiazol-4-one derivatives) with sodium acetate and aromatic aldehydes in acetic acid, followed by recrystallization from DMF/acetic acid . For analogs with dichlorophenyl groups, intermediates like 3,5-dichlorobenzoyl chloride may be used to introduce the aryl moiety via Friedel-Crafts or Suzuki coupling reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- HPLC : To assess purity using reverse-phase columns and UV detection.

- NMR Spectroscopy : H and C NMR to confirm the thiazole core, dichlorophenyl substituents, and carboxylic acid functionality.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- Elemental Analysis : To verify stoichiometry .

Q. What are the primary applications of this compound in academic research?

- Drug Discovery : Acts as a scaffold for designing enzyme inhibitors (e.g., targeting metabolic pathways) due to its dichlorophenyl and carboxylic acid groups, which enhance target binding .

- Analytical Chemistry : Used as a calibration standard for quantifying aromatic carboxylic acids via HPLC or spectrophotometry .

Advanced Research Questions

Q. How do variations in substituent positions (e.g., chlorine atoms) affect the compound’s reactivity and bioactivity?

The 3,5-dichloro configuration on the phenyl ring enhances electron-withdrawing effects, increasing electrophilicity and stability. This positioning also improves π-π stacking with aromatic residues in enzyme active sites, as seen in analogs like 5-(2,3-dichlorophenyl)oxazole-4-carboxylic acid . Computational studies (e.g., DFT or molecular docking) can predict substituent effects on binding affinity .

Q. What strategies are effective in resolving contradictory data regarding the compound’s polymorphic forms?

Polymorph characterization requires:

- X-ray Diffraction (XRD) : To identify crystal lattice differences.

- Differential Scanning Calorimetry (DSC) : To detect thermal transitions (e.g., melting points of polymorphs).

- Solvent Screening : Recrystallization in varied solvents (e.g., ethanol vs. DMF) to isolate stable forms, as demonstrated in polymorph studies of benzoxazole analogs .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- X-ray Crystallography : Resolve 3D structures of the compound bound to targets (e.g., proteases or kinases) .

- Mutagenesis Studies : Replace key residues in the target protein to validate binding sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).

- Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers.

- Orthogonal Assays : Validate results with complementary methods (e.g., enzymatic inhibition vs. cellular viability assays) .

Methodological Considerations

Q. What precautions are necessary when handling this compound in synthetic workflows?

- Use inert atmospheres (N/Ar) during reflux to prevent oxidation.

- Avoid prolonged exposure to strong bases, which may hydrolyze the thiazole ring.

- Store under desiccation to preserve carboxylic acid functionality .

Q. How can computational tools enhance the study of this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.